molecular formula C31H57NO13 B10779143 Lactosylceramide (porcine RBC)

Lactosylceramide (porcine RBC)

Cat. No.: B10779143
M. Wt: 651.8 g/mol
InChI Key: JPMUNGQOSMISCJ-XEOLMMBHSA-N
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Description

Lactosylceramide (porcine RBC) is an endogenous bioactive sphingolipid. It is composed of a hydrophobic ceramide lipid and a hydrophilic sugar moiety, specifically lactose. This compound is found in microdomains on the plasma membranes of numerous cells and plays a significant role in various biological processes, including cell signaling, phagocytosis, chemotaxis, and superoxide generation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The biosynthesis of lactosylceramide involves the addition of a second monosaccharide unit (galactose) to monoglucosylceramide. This reaction is catalyzed by a specific beta-1,4-galactosyltransferase on the lumenal side of the Golgi apparatus. The precursor glucosylceramide is transported by the sphingolipid transport protein FAPP2 to the distal Golgi apparatus, where it crosses from the cytosolic side of the membrane via flippase activity. The addition of the second monosaccharide unit as its activated nucleotide derivative (UDP-galactose) to monoglucosylceramide occurs on the lumenal side of the Golgi apparatus in a reaction catalyzed by β-1,4-galactosyltransferases .

Industrial Production Methods

Industrial production of lactosylceramide typically involves extraction from natural sources, such as porcine red blood cells. The extraction process includes lipid extraction, purification, and characterization to ensure the purity and quality of the compound. The extracted lactosylceramide is then formulated into a solid form for various research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Lactosylceramide undergoes various chemical reactions, including glycosylation, oxidation, and hydrolysis. These reactions are essential for its biosynthesis, metabolism, and function in biological systems.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Lactosylceramide has a wide range of scientific research applications in various fields:

    Chemistry: It is used as a model compound for studying glycosphingolipid biosynthesis and metabolism.

    Biology: Lactosylceramide plays a crucial role in cell signaling, membrane microdomain formation, and cellular processes such as phagocytosis and chemotaxis.

    Medicine: Elevated levels of lactosylceramide are associated with various diseases, including diabetes, obesity, multiple sclerosis, and atherosclerosis. It is used as a biomarker for these conditions and as a target for therapeutic interventions.

    Industry: Lactosylceramide is used in the development of lipid-based drug delivery systems and as a component in cosmetic formulations .

Mechanism of Action

Lactosylceramide exerts its effects through various molecular targets and pathways. It forms membrane microdomains with Lyn kinase and the αi subunits of inhibitory G protein-coupled receptors, suggesting a role in cell signaling. Elevated levels of lactosylceramide in kidney cortex homogenates and urine are directly correlated with hyperglycemia, insulin resistance, and obesity. It promotes the recruitment of CNS-infiltrating monocytes and microglia and enhances neurodegeneration in models of multiple sclerosis. Increased levels of lactosylceramide in atherosclerotic plaques are correlated with increased levels of pro-inflammatory cytokines, lipids, and macrophages .

Comparison with Similar Compounds

Lactosylceramide is part of a larger family of glycosphingolipids, which includes compounds such as glucosylceramide, galactosylceramide, and gangliosides. These compounds share a similar structure, consisting of a ceramide backbone linked to various sugar moieties. lactosylceramide is unique in its specific biological functions and roles in disease processes.

Similar Compounds

Lactosylceramide’s unique combination of a ceramide backbone and lactose moiety, along with its specific roles in cell signaling and disease processes, distinguishes it from other glycosphingolipids.

Properties

Molecular Formula

C31H57NO13

Molecular Weight

651.8 g/mol

IUPAC Name

N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]formamide

InChI

InChI=1S/C31H57NO13/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(36)20(32-19-35)18-42-30-28(41)26(39)29(23(17-34)44-30)45-31-27(40)25(38)24(37)22(16-33)43-31/h14-15,19-31,33-34,36-41H,2-13,16-18H2,1H3,(H,32,35)/b15-14+/t20-,21+,22+,23+,24-,25-,26+,27+,28+,29+,30+,31?/m0/s1

InChI Key

JPMUNGQOSMISCJ-XEOLMMBHSA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)OC2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)NC=O)O

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)NC=O)O

Origin of Product

United States

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